tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

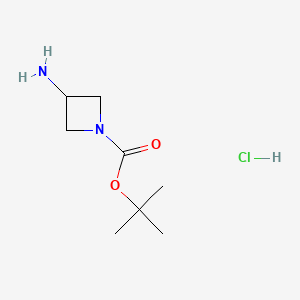

“tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1210273-37-2 . It has a molecular weight of 208.69 and its molecular formula is C8H16N2O2.ClH .

Molecular Structure Analysis

The InChI code for “tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride” is 1S/C8H16N2O2.ClH/c1-8 (2,3)12-7 (11)10-4-6 (9)5-10;/h6H,4-5,9H2,1-3H3;1H .Physical And Chemical Properties Analysis

“tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride” is a clear colourless to pale yellow oil . It has a density of 1.1g/ml and a refractive index of 1.4650 . It is soluble in DMSO, Methanol, and Water .Aplicaciones Científicas De Investigación

tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride

Pharmaceutical Research: This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It has been utilized in the development of IRAK-4 inhibitors, which are potential therapeutic agents for inflammatory diseases .

Material Science: In material science, tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride is used to modify the properties of materials, potentially creating new polymers with enhanced durability or flexibility .

Chemical Synthesis: As a building block in chemical synthesis, this compound is employed to introduce the tert-butyl protected amino group into larger molecules, which is a valuable step in synthesizing complex organic compounds .

Biochemical Research: In biochemical research, it’s used for peptide synthesis and protein engineering, where the protection of amino groups is necessary to prevent unwanted reactions during the synthesis process .

Analytical Chemistry: It can be used as a standard or reference compound in chromatography and mass spectrometry to identify or quantify other substances .

Catalysis: This compound may act as a ligand or a stabilizer in catalytic systems, influencing the rate and selectivity of chemical reactions .

Lithium Sulfate (Li2SO4)

Energy Storage: Lithium sulfate is a key material in the production of lithium-sulfur batteries, which are promising for high-energy-density storage applications. It’s used to synthesize lithium sulfide, a critical component in solid-state electrolytes .

Green Chemistry: The reduction of lithium sulfate with hydrogen is a green and cost-effective method to produce high-quality lithium sulfide, which is essential for sulfide solid-state electrolytes and all-solid-state batteries .

Electrochemistry: In electrochemistry, lithium sulfate is used as an electrolyte in various battery systems due to its stability and ionic conductivity .

Environmental Science: Lithium sulfate can be used in environmental science for the remediation of heavy metals from wastewater through precipitation or as a part of advanced oxidation processes .

Ceramics and Glass Industry: It’s utilized in the ceramics and glass industry to improve the thermal and mechanical properties of materials, as well as to alter their melting points .

Metallurgy: Lithium sulfate is involved in metallurgical processes as a flux to lower the melting point of ores, which facilitates the extraction of metals .

Chemical Analysis: It serves as a reagent in chemical analysis, particularly in titrations and gravimetric analysis, due to its known and consistent properties .

Synthetic Chemistry: Lithium sulfate is used in synthetic chemistry to introduce sulfate groups into organic molecules, which can alter their reactivity and solubility .

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 3-aminoazetidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)10-4-6(9)5-10;/h6H,4-5,9H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTVSNLYYIMMKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662450 |

Source

|

| Record name | tert-Butyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride | |

CAS RN |

1210273-37-2 |

Source

|

| Record name | tert-Butyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of the crystal structure of LiHSO4?

A1: Understanding the crystal structure of LiHSO4 provides valuable information about its physical and chemical properties. The research paper reveals that LiHSO4 crystallizes in a monoclinic system with a specific space group and lattice parameters []. This arrangement reveals the presence of SO3(OH)- and LiO4- tetrahedra connected through a network of hydrogen bonds. This structural information is crucial for understanding properties like stability, solubility, and potential applications in areas like solid-state electrolytes.

Q2: How does the arrangement of tetrahedra in LiHSO4 influence its properties?

A2: The research highlights that LiHSO4 comprises crystallographically identical SO3(OH)- and LiO4- tetrahedra. Each tetrahedron is connected to four others of the opposite type, and adjacent LiO4- tetrahedra share an edge. This unique arrangement leads to the formation of layers within the crystal structure, which are further held together by hydrogen bonds []. This layered structure with hydrogen bonding likely influences properties like cleavage planes and anisotropic conductivity, which are important considerations for potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B599209.png)